molecular formula C10H14O B13814700 (1R,2S)-2-but-3-ynylcyclopentane-1-carbaldehyde

(1R,2S)-2-but-3-ynylcyclopentane-1-carbaldehyde

Katalognummer: B13814700
Molekulargewicht: 150.22 g/mol
InChI-Schlüssel: VVSSKHWTEPLNOZ-ZJUUUORDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S)-2-but-3-ynylcyclopentane-1-carbaldehyde is a chiral organic compound with a unique structure that includes a cyclopentane ring, a but-3-ynyl group, and an aldehyde functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-but-3-ynylcyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the use of chiral catalysts to induce the desired stereochemistry. For example, a chiral auxiliary can be used to control the stereochemistry during the formation of the cyclopentane ring. The reaction typically involves the addition of a but-3-ynyl group to a cyclopentane precursor, followed by oxidation to introduce the aldehyde functional group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S)-2-but-3-ynylcyclopentane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The but-3-ynyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(1R,2S)-2-but-3-ynylcyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1R,2S)-2-but-3-ynylcyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The but-3-ynyl group can also participate in various chemical reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2S)-2-Phenylcyclopropanaminium: A compound with a similar stereochemistry but different functional groups.

    (1R,2S)-2-bromocyclopentanol: Another compound with a cyclopentane ring and similar stereochemistry.

Uniqueness

(1R,2S)-2-but-3-ynylcyclopentane-1-carbaldehyde is unique due to its combination of a cyclopentane ring, a but-3-ynyl group, and an aldehyde functional group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable building block in organic synthesis.

Eigenschaften

Molekularformel

C10H14O

Molekulargewicht

150.22 g/mol

IUPAC-Name

(1R,2S)-2-but-3-ynylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C10H14O/c1-2-3-5-9-6-4-7-10(9)8-11/h1,8-10H,3-7H2/t9-,10+/m1/s1

InChI-Schlüssel

VVSSKHWTEPLNOZ-ZJUUUORDSA-N

Isomerische SMILES

C#CCC[C@@H]1CCC[C@H]1C=O

Kanonische SMILES

C#CCCC1CCCC1C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.